methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride
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Overview
Description
Methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride is a synthetic compound with the molecular formula C5H13ClN2O4S and a molecular weight of 232.68 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate with 2-aminoethanesulfonamide under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonate esters, and various substituted amides and esters .
Scientific Research Applications
Methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride include:
- Methyl 2-(2-aminoethanesulfonamido)propanoate hydrochloride
- Ethyl 2-(2-aminoethanesulfonamido)acetate hydrochloride
- Methyl 2-(2-aminoethanesulfonamido)butanoate hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2171328-45-1 |
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Molecular Formula |
C5H13ClN2O4S |
Molecular Weight |
232.69 g/mol |
IUPAC Name |
methyl 2-(2-aminoethylsulfonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C5H12N2O4S.ClH/c1-11-5(8)4-7-12(9,10)3-2-6;/h7H,2-4,6H2,1H3;1H |
InChI Key |
PNIJBJGEWQNUDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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